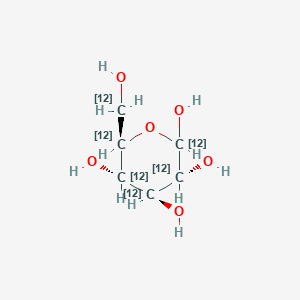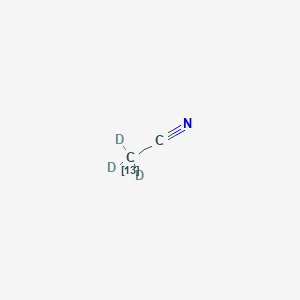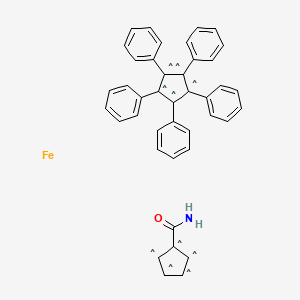
Antimony(III) n-butoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimony(III) n-butoxide, also known as tributoxystibine, is an organometallic compound. It plays a crucial role in various applications due to its unique properties. Let’s explore further.
Méthodes De Préparation
Synthetic Routes::
- Antimony(III) n-butoxide can be synthesized by reacting antimony trichloride (SbCl₃) with n-butanol (C₄H₉OH).
- The reaction proceeds as follows:
SbCl3+3C4H9OH→Sb(OC4H9)3+3HCl
- Industrial production typically involves controlled reactions between antimony compounds and butanol under specific conditions.
Analyse Des Réactions Chimiques
Antimony(III) n-butoxide undergoes various reactions:
Hydrolysis: Reacts with water to form antimony hydroxide and butanol.
Oxidation and Reduction: Participates in redox reactions.
Substitution: Can replace the butoxide ligands with other ligands.
Polymerization: Forms coordination polymers.
Common reagents and conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride).
Substitution: Other ligands (e.g., halides).
Polymerization: Various metal salts.
Major products:
- Hydrolysis: Antimony hydroxide.
- Oxidation: Antimony oxides.
- Substitution: Various antimony complexes.
Applications De Recherche Scientifique
Antimony(III) n-butoxide finds applications in:
Chemistry: As a catalyst in organic synthesis.
Biology: In studies related to antimony-based drugs.
Medicine: Investigated for potential antitumor properties.
Industry: Used in coatings and surface modification.
Mécanisme D'action
The exact mechanism remains an active area of research. it likely involves interactions with cellular components, affecting pathways related to cell growth and survival.
Comparaison Avec Des Composés Similaires
While antimony(III) n-butoxide is unique due to its butoxide ligands, similar compounds include:
- Antimony(III) ethoxide (Sb(OEt)₃)
- Antimony(III) isopropoxide (Sb(OiPr)₃)
- Antimony(III) methoxide (Sb(OMe)₃)
These compounds share some properties but differ in ligands and reactivity.
Remember that this information is based on available data, and further research may provide additional insights.
Propriétés
Formule moléculaire |
C12H27O3Sb |
|---|---|
Poids moléculaire |
341.10 g/mol |
Nom IUPAC |
tributyl stiborite |
InChI |
InChI=1S/3C4H9O.Sb/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |
Clé InChI |
YGBFTDQFAKDXBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Sb](OCCCC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(S)-1-{(RP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060500.png)











